N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound notable for its diverse functional groups. This compound, with the molecular formula and a molecular weight of approximately , exhibits potential applications in various fields, including medicinal chemistry and material science. The compound's structure includes a fluorobenzo[d]thiazole moiety, a methylpyrazole group, and a carboxamide functional group, which contribute to its chemical reactivity and biological activity.
The synthesis of N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide typically involves several key steps:
This multi-step synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product.
The molecular structure of N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide can be represented using various chemical notation systems:
CC1=NN(C(=C1)NC(=O)C2=CC=NN2C)C3=NC4=C(C=CC=C4S3)F
VJPLSUSFBJFQLY-UHFFFAOYSA-N
The structure features a central pyrazole ring connected to a fluorinated benzothiazole and a furan-derived carboxamide. This arrangement contributes to its unique chemical properties and potential biological activities.
N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide can participate in various chemical reactions:
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.
The mechanism of action for N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide is primarily related to its interaction with biological targets:
Research into its mechanism is ongoing, particularly concerning its potential therapeutic applications in cancer treatment and other diseases.
The physical properties of N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide include:
Chemical properties include:
These properties are crucial for determining the compound's applicability in laboratory settings.
N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide has several potential applications:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8